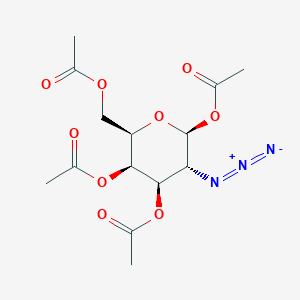

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-B-D-galactopyranose

CAS No.:

Cat. No.: VC13805544

Molecular Formula: C14H19N3O9

Molecular Weight: 373.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19N3O9 |

|---|---|

| Molecular Weight | 373.32 g/mol |

| IUPAC Name | [(2R,3R,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 |

| Standard InChI Key | QKGHBQJLEHAMKJ-RKQHYHRCSA-N |

| Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

| SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Configuration

The compound’s molecular formula is C₁₄H₁₉N₃O₉, with a molecular weight of 373.315 g/mol . Its structure consists of a β-D-galactopyranose backbone where the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated, while the C2 hydroxyl is replaced by an azido group (-N₃) . The β-configuration at the anomeric carbon (C1) distinguishes it from its α-anomer (CAS 67817-30-5), which exhibits distinct physicochemical properties .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 113–127°C | |

| Specific Optical Rotation | +98.0 to +102.0° (C=1, CHCl₃) | |

| Density | Not explicitly reported | - |

| Boiling Point | Not explicitly reported | - |

The azido group at C2 introduces reactivity for subsequent "click chemistry" applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling conjugation with biomolecules .

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis typically begins with D-galactosamine hydrochloride (compound 1), which undergoes azide substitution at C2. A representative procedure involves:

-

Azidation: Treatment with trifluoromethanesulfonic anhydride (Tf₂O) and sodium azide (NaN₃) in a dichloromethane-water biphasic system to yield 2-azido-2-deoxy-D-galactose (compound 2) .

-

Acetylation: Reaction of compound 2 with acetic anhydride and pyridine in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst, resulting in full acetylation of the remaining hydroxyl groups .

Reaction Optimization

Key factors influencing yield include:

-

Temperature: Reactions are conducted at 20°C to prevent azide decomposition.

-

Catalyst Selection: DMAP enhances acetylation efficiency by activating acetic anhydride .

-

Workup: Sequential washes with HCl, NaHCO₃, and NaCl ensure removal of acidic byproducts and unreacted reagents .

Physicochemical Characterization

Spectroscopic Data

-

NMR Spectroscopy: Confirms acetyl group integration and anomeric configuration. The β-anomer’s C1 proton resonates near δ 4.5–5.0 ppm in CDCl₃, distinct from the α-anomer’s downfield shift .

-

Elemental Analysis: Nitrogen content ranges from 11.00 to 11.40%, consistent with the azido group’s contribution .

Thermal Stability

The compound exhibits moderate thermal stability, with decomposition observed above 130°C. Storage recommendations include desiccated conditions at 2–8°C to prevent hygroscopic degradation .

Applications in Glycochemistry

Glycosylation Reactions

The acetyl groups act as temporary protecting groups, enabling regioselective glycosidic bond formation. For example, the compound serves as a donor in synthesizing GalNAc-Thr-C12, a model glycopeptide for studying mucin-type O-glycosylation .

Bioconjugation and Probes

The azido group facilitates bioorthogonal labeling. In one study, the compound was conjugated to alkyne-functionalized proteins via CuAAC, creating fluorescent probes for tracking glycosylation in live cells .

| Supplier | Quantity | Price (USD) | Purity |

|---|---|---|---|

| TRC | 100 mg | $60 | ≥97% (HPLC) |

| Biosynth Carbosynth | 250 mg | $125 | Not specified |

| TCI Chemicals | 100 mg | ~$200 | ≥98% |

Pricing reflects scale-dependent costs, with bulk purchases (e.g., 1g) exceeding $260 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume